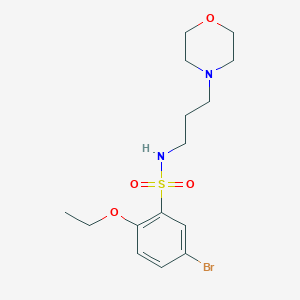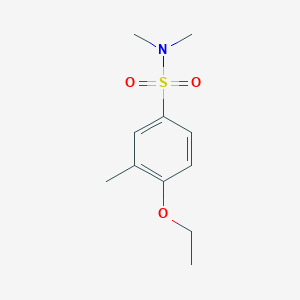
4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxy group, two methyl groups, and a pyridinyl group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 2-aminopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridinyl and benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential therapeutic applications in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(4-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and pyridinyl groups enhances its versatility in various chemical reactions and research applications .
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
4-methoxy-2,3-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-11(2)13(8-7-12(10)19-3)20(17,18)16-14-6-4-5-9-15-14/h4-9H,1-3H3,(H,15,16) |
Clave InChI |
KLOFYYIVGJUJIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=N2)OC |
SMILES canónico |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)

![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)


![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)
